molecular formula C9H17N3O3 B2686468 tert-butyl 2-[(Z)-N'-hydroxycarbamimidoyl]azetidine-1-carboxylate CAS No. 2172607-25-7

tert-butyl 2-[(Z)-N'-hydroxycarbamimidoyl]azetidine-1-carboxylate

Cat. No.: B2686468
CAS No.: 2172607-25-7
M. Wt: 215.253
InChI Key: ZTGKWLYZJNXEJX-UHFFFAOYSA-N
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Description

tert-Butyl 2-[(Z)-N’-hydroxycarbamimidoyl]azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[(Z)-N’-hydroxycarbamimidoyl]azetidine-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for tert-butyl 2-[(Z)-N’-hydroxycarbamimidoyl]azetidine-1-carboxylate may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of tert-butyl 2-[(Z)-N’-hydroxycarbamimidoyl]azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxycarbamimidoyl group can form hydrogen bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity . The azetidine ring provides structural rigidity and enhances binding affinity to the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 2-[(Z)-N’-hydroxycarbamimidoyl]azetidine-1-carboxylate is unique due to the presence of the hydroxycarbamimidoyl group, which imparts specific chemical reactivity and biological activity. This group allows for unique interactions with molecular targets, making the compound valuable in medicinal chemistry and biological research .

Properties

IUPAC Name

tert-butyl 2-[(Z)-N'-hydroxycarbamimidoyl]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O3/c1-9(2,3)15-8(13)12-5-4-6(12)7(10)11-14/h6,14H,4-5H2,1-3H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTGKWLYZJNXEJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC1/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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